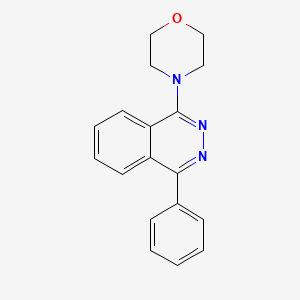
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-diisobutylhexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-diisobutylhexanamide, also known as Compound X, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-diisobutylhexanamide X has been studied for its potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound X has been shown to modulate the activity of certain ion channels, which are involved in the transmission of electrical signals in the brain. This makes this compound X a potential candidate for the development of new drugs for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
In cancer research, this compound X has been shown to inhibit the growth of cancer cells in vitro and in vivo. This makes this compound X a potential candidate for the development of new drugs for the treatment of various types of cancer. In drug discovery, this compound X has been used as a scaffold for the synthesis of new compounds with potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-diisobutylhexanamide X involves the modulation of ion channels, which are involved in the transmission of electrical signals in the brain and other tissues. Specifically, this compound X has been shown to bind to a specific site on the ion channel, thereby altering its activity. This results in changes in the electrical activity of the tissue, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound X are complex and depend on various factors, including the concentration of the compound, the type of tissue, and the specific ion channels that are affected. In general, this compound X has been shown to modulate the activity of ion channels, which can have various effects on the electrical activity of the tissue. This can result in changes in neurotransmitter release, hormone secretion, and other physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-diisobutylhexanamide X for lab experiments is its high potency and specificity for certain ion channels. This makes it a valuable tool for studying the role of these channels in various physiological and pathological processes. However, one of the limitations of this compound X is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain types of experiments.
Orientations Futures
There are many potential future directions for the study of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-diisobutylhexanamide X. One area of research that holds promise is the development of new drugs based on the structure of this compound X. Another area of research is the study of the effects of this compound X on other ion channels and tissues, which could provide new insights into its mechanism of action and potential applications. Additionally, the development of new synthesis methods for this compound X could improve its efficiency and scalability, making it more accessible for scientific research.
Méthodes De Synthèse
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-diisobutylhexanamide X can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis method typically involves the use of solvents, catalysts, and other chemicals, and requires careful monitoring of reaction conditions to ensure high yield and purity of the final product. The synthesis of this compound X has been extensively studied, and various modifications to the process have been proposed to improve its efficiency and scalability.
Propriétés
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)-N,N-bis(2-methylpropyl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-16(2)14-23(15-17(3)4)20(25)12-6-5-9-13-24-21(26)18-10-7-8-11-19(18)22(24)27/h7-8,10-11,16-17H,5-6,9,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYXELOGUMTBIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)CCCCCN1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-6-piperidin-1-yl-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B5917731.png)
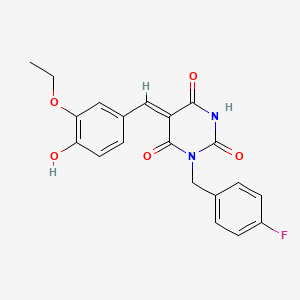
![N~1~,N~1~-diethyl-N~4~-{2-[(isopropylamino)carbonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5917746.png)
![N-{2-[2,6-dimethyl-4-(4-morpholinylsulfonyl)phenoxy]ethyl}acetamide](/img/structure/B5917748.png)
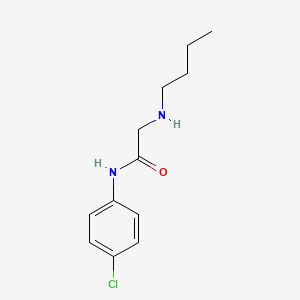
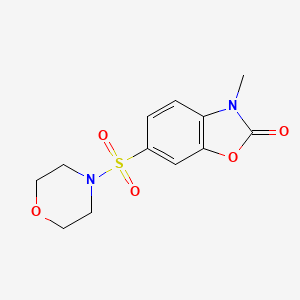
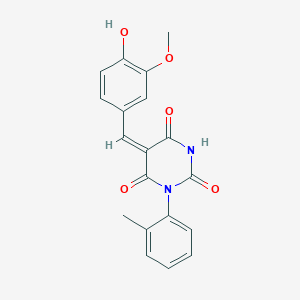
![N-{amino[(5-methyl-1,3-benzoxazol-2-yl)amino]methylene}benzamide](/img/structure/B5917787.png)
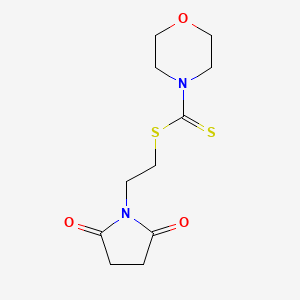
![2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one](/img/structure/B5917795.png)
![phenyl 4-hydroxy-2-{[(2-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5917799.png)
![dimethyl [3-(2-furyl)-2-propen-1-ylidene]malonate](/img/structure/B5917810.png)
